Dextrorphan O-glucuronide is a significant metabolite of dextromethorphan, a common cough suppressant. It is formed through the glucuronidation process, which is a major pathway for drug metabolism in the body. This compound plays a crucial role in the pharmacokinetics of dextromethorphan, influencing its efficacy and safety profile. Dextrorphan O-glucuronide is characterized by its permanent charge, which limits its ability to cross the blood-brain barrier, thus affecting its central nervous system activity.
Dextrorphan O-glucuronide is primarily derived from the metabolism of dextromethorphan. Upon administration, dextromethorphan undergoes extensive first-pass metabolism, resulting in various metabolites, with dextrorphan being one of the major active metabolites. Dextrorphan itself can then be further metabolized into dextrorphan O-glucuronide by uridine diphosphate-glucuronosyltransferase enzymes .
Dextrorphan O-glucuronide is classified as a glucuronide conjugate, a type of phase II metabolite formed through the conjugation of drugs with glucuronic acid. This classification places it within the broader category of drug metabolites that are typically more water-soluble and easier to excrete via urine.
The synthesis of dextrorphan O-glucuronide can occur through enzymatic processes involving uridine diphosphate-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to dextrorphan, resulting in the formation of dextrorphan O-glucuronide.
Technical details regarding the synthesis include:
Dextrorphan O-glucuronide has a specific molecular structure characterized by its glucuronic acid moiety attached to the dextrorphan molecule.
Dextrorphan O-glucuronide participates in various biochemical reactions primarily related to drug metabolism and elimination.
Technical details include:
The pharmacokinetics indicate that after administration, dextromethorphan has an oral bioavailability ranging from 1% to 2%, while poor metabolizers may have significantly higher plasma levels due to reduced conversion to dextrorphan O-glucuronide .
Relevant data from studies indicate that glucuronides like dextrorphan O-glucuronide are typically more stable than their parent drugs, facilitating their excretion .
Dextrorphan O-glucuronide serves several scientific purposes:
Dextrorphan O-glucuronide (DXO-Glu) is formed via the conjugation of dextrorphan (DXO) with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This phase II metabolic reaction occurs primarily in the liver, although extrahepatic UGT expression contributes to systemic clearance. The reaction requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor, producing the highly water-soluble β-D-glucuronide conjugate for renal/biliary excretion [4] [7].
Human UGT isoforms UGT2B7, UGT1A1, and UGT2B4 demonstrate catalytic activity toward DXO, with UGT2B7 exhibiting the highest efficiency due to its stereoselective preference for the (+)-enantiomer of dextrorphan. Genetic polymorphisms (2 and *3 alleles) significantly alter enzyme kinetics. For example, the UGT2B72 variant (His268Tyr) reduces glucuronidation velocity by 40% compared to wild-type enzymes, contributing to interindividual variability in metabolite exposure [5] [7].
Table 1: UGT Isoforms Involved in Dextrorphan Glucuronidation
UGT Isoform | Tissue Localization | Catalytic Efficiency (Vmax/Km) | Genetic Variants Affecting Activity |
---|---|---|---|
UGT2B7 | Liver, kidney, intestine | 18.7 µL/min/mg protein | *2 (↓ activity), *3 (↓ expression) |
UGT1A1 | Liver, GI tract | 5.2 µL/min/mg protein | *28 (↓ expression), *6 (↓ activity) |
UGT2B4 | Liver | 3.8 µL/min/mg protein | *2 (D458E; negligible impact) |
DXO-Glu biosynthesis requires DXO as a precursor, generated via cytochrome P450 2D6 (CYP2D6)-mediated O-demethylation of dextromethorphan (DXM). CYP2D6 exhibits high affinity for DXM (Km = 3.8 µM), accounting for >80% of initial metabolism in extensive metabolizers (EMs). The reaction yields dextrorphan, which undergoes rapid glucuronidation (t1/2 < 10 min) [1] [2] [3].
CYP2D6 pharmacogenetics critically regulate DXO production:
Table 2: Impact of CYP2D6 Phenotypes on Dextrorphan Production
CYP2D6 Phenotype | Activity Score | DXO Formation Clearance (L/h) | Urinary DXO-Glu (% Dose) |
---|---|---|---|
Ultra-rapid metabolizer (gUM) | >2.0 | 182 ± 34 | 32.1 ± 4.2 |
Extensive metabolizer (gEM) | 1.0–2.0 | 124 ± 28 | 28.7 ± 3.9 |
Intermediate metabolizer (gIM) | 0.25–0.75 | 41 ± 11 | 12.5 ± 2.7 |
Poor metabolizer (gPM) | 0.0 | 6.3 ± 2.1 | 1.8 ± 0.6 |
Physiologically based pharmacokinetic (PBPK) models quantify DXO-Glu formation using enzyme kinetics and population variability parameters. Key findings include:
Table 3: Glucuronidation Kinetic Parameters in Human Systems
Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | CLint (µL/min/mg) |
---|---|---|---|
rUGT2B7 (wild-type) | 87 ± 14 | 1.6 ± 0.3 | 18.7 ± 2.9 |
rUGT2B7*2 variant | 143 ± 21 | 1.4 ± 0.2 | 9.8 ± 1.7 |
Human liver microsomes | 68 ± 12 | 2.9 ± 0.5 | 42.6 ± 8.3 |
Human hepatocytes | 55 ± 9 | 4.1 ± 0.7 | 74.5 ± 12.1 |
Significant species differences in DXO-Glu formation arise from divergent enzyme expression and kinetics:
Table 4: Species Comparison of DXO-Glu Pharmacokinetic Parameters
Species | CYP2D Ortholog Activity | UGT Activity toward DXO | DXO-Glu AUC0-∞ (ng·h/mL) | Feces/Bile Excretion (% Dose) |
---|---|---|---|---|
Human | High (CYP2D6) | High (UGT2B7) | 1,240 ± 310 | 32% |
Rat | Very high (CYP2D1) | Moderate (UGT2B1) | 9,850 ± 2,100 | 68% |
Dog | Low (CYP2D15) | Undetectable | 38 ± 9 | <5% (sulfates predominant) |
Monkey | Moderate (CYP2D17) | Low (UGT2B18) | 480 ± 95 | 21% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7